molecular formula C9H20N2 B3023098 3-(1-Methylpiperidin-4-yl)propan-1-amine CAS No. 622369-83-9

3-(1-Methylpiperidin-4-yl)propan-1-amine

Cat. No.: B3023098
CAS No.: 622369-83-9
M. Wt: 156.27 g/mol
InChI Key: IEQHWSWDQPNZTK-UHFFFAOYSA-N
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Description

Significance of Piperidine-Containing Architectures in Chemical Synthesis and Biological Systems

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most important synthetic fragments in the design of drugs and plays a significant role in the pharmaceutical industry. nih.gov This structural motif is prevalent in a vast number of natural products, particularly alkaloids, and is a cornerstone in a multitude of synthetic pharmaceuticals. More than 70 FDA-approved drugs contain the piperidine moiety, a testament to its importance in medicinal chemistry. The widespread presence of the piperidine scaffold in biologically active compounds can be attributed to its ability to engage in favorable interactions with biological targets, its capacity to influence physicochemical properties such as lipophilicity and metabolic stability, and its conformational flexibility.

Piperidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and analgesic properties. For instance, the piperidine ring is a key structural feature in potent analgesics. The conformational flexibility of the piperidine ring is believed to play a role in its therapeutic activity.

The versatility of the piperidine scaffold also extends to its role as a synthetic intermediate. The nitrogen atom can be readily functionalized, and the ring itself can be substituted at various positions, allowing for the creation of a diverse library of compounds. This has made piperidine and its derivatives indispensable tools for chemists engaged in the synthesis of complex molecules with desired biological activities.

Overview of the Research Landscape Surrounding 3-(1-Methylpiperidin-4-yl)propan-1-amine and Related Structural Motifs

The specific compound, this compound, is primarily recognized as a valuable chemical intermediate. Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary amine at the terminus of the propyl side chain, makes it a versatile building block for the synthesis of more elaborate molecules. The N-methyl group on the piperidine ring can also influence the compound's basicity and steric properties.

While dedicated research publications focusing solely on this compound are not abundant, the research landscape for its core structural motif—a 4-substituted piperidine with an alkylamine side chain—is rich and varied. These types of compounds are frequently employed in the synthesis of novel therapeutic agents. For example, derivatives of 3-(piperidin-4-yl)propan-1-amine are utilized as key intermediates in the preparation of various pharmaceuticals.

The broader family of N-methyl piperidine derivatives has been investigated for a range of biological activities. Molecular modifications of such compounds have led to the synthesis of analgesics. Furthermore, the structural motif of a piperidine ring connected to an aromatic or heteroaromatic system via a propyl linker is found in potent and selective enzyme inhibitors, such as acetylcholinesterase inhibitors. In these contexts, the piperidine moiety often serves to correctly orient the molecule within the active site of the enzyme and to provide favorable binding interactions.

The synthetic utility of this compound and its analogs lies in the reactivity of the primary amine, which can readily undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds to form a wide array of more complex structures. This makes it a valuable starting material for the construction of chemical libraries for high-throughput screening in drug discovery programs.

Below are data tables detailing the chemical properties of this compound and a closely related analog.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound
Alternate Names 3-(1-Methyl-4-piperidinyl)propylamine, N-Methyl-4-(3-aminopropyl)piperidine
CAS Number 6241-30-1
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol

Table 2: Chemical Properties of 3-(1-Methylpiperidin-4-yl)propan-1-ol (B1602255)

Property Value
IUPAC Name 3-(1-methylpiperidin-4-yl)propan-1-ol
Alternate Names 4-(3-Hydroxypropyl)-1-methylpiperidine
CAS Number 7037-30-1
Molecular Formula C₉H₁₉NO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11-7-4-9(5-8-11)3-2-6-10/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQHWSWDQPNZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622369-83-9
Record name 3-(1-methylpiperidin-4-yl)propan-1-amine
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Synthetic Methodologies for 3 1 Methylpiperidin 4 Yl Propan 1 Amine

Established Synthetic Routes

Established synthetic routes to 3-(1-methylpiperidin-4-yl)propan-1-amine are broadly categorized into reductive amination strategies and nucleophilic substitution approaches. Reductive amination is a powerful method that involves the conversion of a carbonyl group to an amine through an imine intermediate. wikipedia.org Nucleophilic substitution, on the other hand, relies on the displacement of a leaving group by a nucleophile to form the desired carbon-nitrogen bond.

Reductive Amination Strategies

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This approach is particularly valuable for the preparation of this compound, as it allows for the construction of the target molecule from readily available starting materials. The general mechanism involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

One of the most direct routes to this compound involves the reductive amination of 1-methyl-4-piperidone (B142233). In this strategy, the piperidone is reacted with an ammonia (B1221849) surrogate, which provides the nitrogen atom for the final amine. A common approach involves a multi-step sequence starting with a Knoevenagel condensation of 1-methyl-4-piperidone with a suitable active methylene compound, followed by reduction and subsequent functional group transformations.

While a direct one-step reductive amination with ammonia can be challenging due to the potential for multiple alkylations, a more controlled approach often involves the use of a protected form of ammonia or a reagent that can be converted to an amino group. For instance, the reaction could proceed through an intermediate that is subsequently reduced and deprotected.

A plausible synthetic sequence is outlined below:

StepReactantsReagents and ConditionsIntermediate/Product
11-Methyl-4-piperidone, MalononitrilePiperidine (B6355638) (catalyst), Ethanol2-(1-Methylpiperidin-4-ylidene)malononitrile
22-(1-Methylpiperidin-4-ylidene)malononitrileH₂, Raney Nickel or PtO₂2-(1-Methylpiperidin-4-yl)malononitrile
32-(1-Methylpiperidin-4-yl)malononitrileLiAlH₄ or BH₃-THFThis compound

This table represents a generalized synthetic route based on common organic chemistry principles.

This method, a variation of the Eschweiler-Clarke reaction, is a well-established procedure for the N-methylation of primary and secondary amines. wikipedia.org In this case, the secondary amine of 3-(piperidin-4-yl)propan-1-ol is methylated using formaldehyde (B43269) as the source of the methyl group and a reducing agent to effect the transformation. wikipedia.org

The reaction proceeds through the formation of an intermediate iminium ion upon the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or formic acid, to yield the N-methylated product, 3-(1-methylpiperidin-4-yl)propan-1-ol (B1602255). wikipedia.orgnih.gov The resulting alcohol can then be converted to the desired amine through standard functional group interconversion, for example, via a Mitsunobu reaction or by conversion to a leaving group followed by displacement with an amine surrogate.

A representative reaction scheme is as follows:

ReactantReagents and ConditionsProduct
3-(Piperidin-4-yl)propan-1-olFormaldehyde, Sodium Cyanoborohydride, Methanol3-(1-Methylpiperidin-4-yl)propan-1-ol

This table illustrates a key step in a potential synthetic pathway.

This approach utilizes the readily available 1-methylpiperidin-4-amine as a starting material. The synthesis of the target molecule can be achieved by reacting 1-methylpiperidin-4-amine with a three-carbon carbonyl compound, such as propanal or acrolein, under reductive amination conditions.

The reaction of 1-methylpiperidin-4-amine with propanal, for example, would initially form an imine, which is then reduced to the corresponding secondary amine. This secondary amine would then need to be further functionalized to introduce the terminal amino group. A more direct approach might involve the use of a carbonyl compound that already contains a protected amino group.

Reactant 1Reactant 2Reducing AgentSolventProduct
1-Methylpiperidin-4-amine3-OxopropanenitrileSodium CyanoborohydrideMethanol3-((1-Methylpiperidin-4-yl)amino)propanenitrile
3-((1-Methylpiperidin-4-yl)amino)propanenitrileLithium Aluminum Hydride-TetrahydrofuranThis compound

This table outlines a potential two-step synthesis using a building block approach.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative strategy for the synthesis of this compound. These methods typically involve the formation of a carbon-nitrogen bond by the reaction of a nitrogen nucleophile with a carbon electrophile.

In this approach, 1-methylpiperidin-4-amine or a derivative can be alkylated with a three-carbon synthon containing a suitable leaving group. For instance, the reaction of 1-methylpiperidin-4-amine with a 3-halopropanol, followed by conversion of the hydroxyl group to an amine, can lead to the target compound.

Direct alkylation of amines can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts. libretexts.org However, by carefully controlling the reaction conditions and stoichiometry, selective mono-alkylation can be achieved.

A potential synthetic route is detailed in the table below:

Reactant 1Reactant 2BaseSolventIntermediate/Product
1-Methylpiperidin-4-amine3-Chloropropan-1-olPotassium CarbonateAcetonitrile (B52724)3-((1-Methylpiperidin-4-yl)amino)propan-1-ol
3-((1-Methylpiperidin-4-yl)amino)propan-1-ol1. Thionyl Chloride 2. Ammonia-DichloromethaneThis compound

This table illustrates a generalized nucleophilic substitution pathway.

Nitrile Reduction Pathways for this compound

The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis and a key step in producing this compound from its nitrile precursor, 3-(1-methylpiperidin-4-yl)propanenitrile. This reduction is critical as it introduces the terminal primary amine functional group. The primary challenge in nitrile hydrogenation is to achieve high selectivity for the primary amine, as the intermediate imine can react with the product amine to form secondary and tertiary amine byproducts.

Raney Nickel-Mediated Reduction of Nitrile Precursors

Raney Nickel is a widely used catalyst for the hydrogenation of nitriles due to its high activity and cost-effectiveness. The reduction of 3-(1-methylpiperidin-4-yl)propanenitrile using Raney Nickel involves heterogeneous catalytic hydrogenation, where the nitrile is exposed to the catalyst under a hydrogen atmosphere.

The process is typically carried out in a solvent, often an alcohol like ethanol, sometimes with the addition of ammonia. google.com The presence of ammonia is crucial for enhancing the yield of the primary amine by suppressing the formation of secondary and tertiary amines. google.com The reaction mechanism involves the adsorption of the nitrile onto the nickel surface, followed by sequential addition of hydrogen atoms.

Reaction conditions such as temperature, hydrogen pressure, and the ratio of substrate to catalyst are optimized to maximize yield and selectivity. For many nitrile reductions, the reaction can proceed under mild conditions. semanticscholar.org For example, a system using Raney Nickel with potassium borohydride in ethanol has been shown to reduce various nitriles to primary amines in good to excellent yields at room temperature and without the need for an inert atmosphere. semanticscholar.org

Table 1: General Conditions for Raney Nickel-Mediated Nitrile Reduction
ParameterTypical Range/ConditionReference
CatalystRaney Nickel (slurry in water or ethanol) youtube.com
Hydrogen SourceHydrogen gas (H₂) or transfer hydrogenation agent (e.g., KBH₄) semanticscholar.org
Pressure1 to 200 bar (typically 2-30 bar) google.com
TemperatureRoom temperature to 150°C google.comsemanticscholar.org
SolventEthanol, Methanol, often with aqueous ammonia google.com
AdditiveAmmonia or a base (e.g., NaOH, K₂CO₃) to suppress side reactions google.com

Novel Synthetic Approaches and Route Optimization

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its elegance, atom economy, and environmental impact. For a molecule like this compound, novel approaches focus on optimizing existing routes and developing new strategies that are both efficient and sustainable.

Optimization of Reaction Selectivity and Yields in Amination Reactions

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine. wikipedia.org Intramolecular reductive amination is particularly powerful for constructing cyclic amines like piperidines. wikipedia.orgmasterorganicchemistry.com This can be applied to synthesize the piperidine core of the target molecule from a suitable amino-ketone precursor.

Optimization of these reactions hinges on several factors:

Choice of Reducing Agent : Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl group. wikipedia.org

Catalyst System : For asymmetric synthesis, chiral catalysts are employed. For instance, an iridium complex with an f-spiroPhos ligand has been used for the enantioselective intramolecular reductive amination of N-Boc-protected amino ketones, yielding chiral cyclic amines with high enantioselectivity. acs.org

Reaction Conditions : Control of pH is critical, as the initial imine formation is typically favored under weakly acidic conditions, which also activate the carbonyl group for nucleophilic attack by the amine. wikipedia.org

The double reductive amination of dicarbonyl compounds provides a direct route to the piperidine skeleton, offering versatility through the choice of the amine nitrogen source. chim.it

Green Chemistry Principles in Piperidine Synthesis Relevant to the Compound

The application of green chemistry principles to the synthesis of N-heterocycles is an area of growing importance. nih.govresearchgate.net These principles aim to reduce the environmental footprint of chemical processes.

Key green strategies relevant to piperidine synthesis include:

Use of Greener Solvents : Water is an ideal green solvent. Methodologies have been developed for the synthesis of piperidinols via water-mediated intramolecular cyclization. nih.gov Other bio-based solvents like eucalyptol are also being explored. mdpi.com

Catalysis : The use of heterogeneous catalysts, which can be easily recovered and recycled, is a core tenet of green chemistry. nih.gov Solid acid catalysts and nanoparticles are being employed to facilitate the synthesis of N-heterocycles. nih.gov

Alternative Energy Sources : Microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

Atom Economy : Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. nih.gov

Catalytic Hydrogenation Methods for Piperidine Ring Formation

The formation of the piperidine ring via the hydrogenation of a corresponding pyridine (B92270) precursor is a direct and atom-economical approach. rsc.org This method is challenging due to the aromatic stability of the pyridine ring and its potential to poison catalysts. chemrxiv.org

Various catalysts have been developed to overcome these challenges:

Rhodium Catalysts : Commercially available rhodium compounds like Rh₂O₃ have been shown to be highly active for the hydrogenation of a wide range of unprotected pyridines under mild conditions. rsc.orgrsc.org Rhodium complexes promoted by an iodide anion can also efficiently catalyze the transfer hydrogenation of pyridinium salts. liv.ac.uk

Palladium Catalysts : Bimetallic palladium catalysts have demonstrated high conversion (99%) and selectivity (99%) for pyridine hydrogenation to piperidine under relatively mild conditions (60°C, 70 atm H₂). abo.fi

Electrocatalytic Hydrogenation : This emerging technique uses electricity to drive the hydrogenation, often under ambient temperature and pressure. nih.govacs.org Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be converted to piperidine with high yield and current efficiency, presenting a sustainable alternative to traditional high-pressure, high-temperature methods. nih.govacs.org

Table 2: Comparison of Catalysts for Pyridine Hydrogenation
Catalyst SystemKey FeaturesReference
Rh₂O₃Commercially available, stable, operates under mild conditions, broad substrate scope. rsc.org
[Cp*RhCl₂]₂ with IodideEfficient transfer hydrogenation of pyridinium salts; chemoselective. liv.ac.uk
Bimetallic Pd CatalystsHigh conversion and selectivity under mild conditions. abo.fi
Electrocatalysis (Rh/C)Operates at ambient temperature/pressure; high energy efficiency; sustainable. nih.govacs.org

Intramolecular Cyclization Strategies for Related Amines

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from an acyclic precursor that already contains the nitrogen atom. This approach offers excellent control over regioselectivity and stereoselectivity.

Notable intramolecular cyclization strategies include:

Csp³–H Amination : A visible-light-initiated, iodine-catalyzed intramolecular C–H amination provides a route to piperidines, overcoming the kinetic preference for 5-membered ring (pyrrolidine) formation that is common in Hofmann-Löffler-type reactions. acs.orgscispace.com This method relies on a radical C-H functionalization followed by a C-N bond formation. acs.org

Reductive Hydroamination/Cyclization : An acid-mediated cascade reaction of alkynes bearing an amino group can generate an iminium ion, which is then reduced to form the piperidine ring. nih.gov

Cyclization of Halogenated Amides : A one-pot, metal-free method can convert halogenated amides into piperidines through a sequence of amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov

Oxidative Ring Opening/Ring Closing : This protocol starts with a cyclic olefin (like a cyclopentene), which undergoes oxidative cleavage to a diformyl intermediate. A subsequent ring-closing step with a primary amine via double reductive amination leads to the formation of a larger, N-heterocyclic ring, such as a piperidine. nih.gov

Industrial Scale-Up Considerations and Process Development

The industrial production of this compound is not extensively detailed in publicly available literature, indicating that specific process parameters are often proprietary. However, by examining established industrial practices for the synthesis of analogous piperidine derivatives, a comprehensive overview of the critical considerations for its large-scale manufacturing can be compiled.

A common and industrially viable route to N-alkylated piperidines involves the reductive amination of a suitable ketone precursor. For this compound, a likely synthetic pathway would involve the reaction of 1-methyl-4-piperidone with a protected 3-aminopropanal or a related three-carbon synthon, followed by reduction and deprotection. Another feasible approach is the N-alkylation of a piperidine ring that already contains the aminopropyl side chain.

Key considerations in the process development and scale-up for the synthesis of this compound include:

Reaction Conditions Optimization: Transitioning from a laboratory to a plant setting requires rigorous optimization of reaction parameters. This includes temperature, pressure, reaction time, and catalyst loading. The goal is to maximize yield and throughput while ensuring the safety and stability of the process.

Catalyst Selection and Efficiency: For reductive amination steps, the choice of catalyst is critical. While laboratory syntheses might employ borohydride reagents, industrial processes often favor catalytic hydrogenation due to cost, safety, and waste reduction. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used. The efficiency, reusability, and potential for leaching of the catalyst are important factors to consider.

Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and ease of purification. From an industrial perspective, the ideal solvent should be low-cost, non-toxic, and easily recoverable to minimize environmental impact and reduce operational costs.

Purification and Isolation: On a large scale, chromatographic purification is often economically unfeasible. Therefore, process development aims to design a synthesis that yields a product of high purity, which can be isolated by crystallization or distillation. The formation of crystalline salts is a common strategy to facilitate the purification of amines.

Process Safety and Environmental Impact: A thorough hazard and operability (HAZOP) analysis is essential to identify and mitigate potential safety risks associated with the large-scale handling of reagents and solvents. Furthermore, minimizing waste generation and developing environmentally benign processes are increasingly important considerations in modern chemical manufacturing.

Detailed Research Findings

While specific process details for this compound are scarce, research on the kilogram-scale production of structurally similar compounds, such as cis-3-methylamino-4-methylpiperidines, highlights the preference for routes involving the hydrogenation of a pyridine precursor due to the crystallinity and high purity of the intermediates, which simplifies isolation.

For the final N-methylation step, if the synthesis proceeds via a non-methylated piperidine intermediate, reagents like formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or methyl iodide are common laboratory methods. However, for industrial scale, the use of less hazardous and more cost-effective methylating agents, such as dimethyl sulfate or dimethyl carbonate, would be explored, with careful control of reaction conditions to prevent quaternization of the tertiary amine.

The purification of the final product would likely involve vacuum distillation or crystallization of a suitable salt to achieve the high purity required for pharmaceutical applications.

Interactive Data Tables

The following tables represent hypothetical, yet plausible, data for the industrial scale-up of a key synthetic step for a compound structurally analogous to this compound, based on common industrial practices for similar molecules.

Table 1: Optimization of Reductive Amination Conditions

ParameterLab Scale (10g)Pilot Plant (1kg)Production Scale (100kg)
Starting Ketone 1-methyl-4-piperidone1-methyl-4-piperidone1-methyl-4-piperidone
Amine Source 3-aminopropionitrile3-aminopropionitrile3-aminopropionitrile
Catalyst NaBH(OAc)₃Raney NickelRaney Nickel
Catalyst Loading 1.5 eq10 wt%8 wt%
Solvent DichloromethaneMethanolMethanol
Temperature 25°C50°C60°C
Pressure Atmospheric5 bar H₂10 bar H₂
Reaction Time 12 hours8 hours6 hours
Yield 85%92%95%
Purity (crude) 90%94%96%

Table 2: Comparison of Purification Methods

MethodScalePurity AchievedYield LossCost Factor
Silica (B1680970) Gel Chromatography Lab (10g)>99%20%High
Vacuum Distillation Pilot (1kg)98.5%10%Medium
Crystallization (as HCl salt) Production (100kg)>99.5%5%Low

Chemical Reactivity and Derivatization of 3 1 Methylpiperidin 4 Yl Propan 1 Amine

Fundamental Chemical Reactions

The reactivity of 3-(1-Methylpiperidin-4-yl)propan-1-amine is characterized by reactions typical of primary and tertiary amines, including oxidation, stability under reducing conditions, and nucleophilic substitution.

Oxidation Reactions and Product Characterization (e.g., N-oxide derivatives)

Tertiary amines are readily oxidized to their corresponding N-oxides, which are highly polar, water-soluble compounds. wikipedia.org The oxidation of this compound can selectively occur at the more nucleophilic tertiary nitrogen of the piperidine (B6355638) ring. Common oxidizing agents such as hydrogen peroxide (H₂O₂), peracids like m-chloroperbenzoic acid (mCPBA), or Caro's acid are effective for this transformation. wikipedia.org Oxidation of the primary amine can also occur but generally requires different conditions. The formation of the tertiary N-oxide introduces a new stereocenter, and studies on related 1-methylpiperidines show that the stereochemical outcome (axial vs. equatorial N-oxide) can be influenced by substituents on the ring. thieme-connect.de

N-oxides are valuable synthetic intermediates and have been investigated as potential prodrugs of tertiary amine pharmaceuticals. researchgate.netresearchgate.net The characterization of the resulting N-oxide products is typically achieved using spectroscopic methods such as NMR and mass spectrometry.

Table 1: Expected Products of Oxidation Reactions
ReactantOxidizing AgentMajor ProductReaction Type
This compoundHydrogen Peroxide (H₂O₂)3-(1-Methyl-1-oxidopiperidin-4-yl)propan-1-amineN-Oxidation (Tertiary Amine)
This compoundm-Chloroperbenzoic acid (mCPBA)3-(1-Methyl-1-oxidopiperidin-4-yl)propan-1-amineN-Oxidation (Tertiary Amine)

Reduction Reactions

The saturated piperidine ring and the primary and tertiary amine functional groups in this compound are generally stable under standard reducing conditions. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), commonly used to reduce carbonyls, esters, and amides, will not reduce the amine groups or the C-N bonds of the piperidine ring. rsc.org

Therefore, in derivatization reactions, other functional groups can be selectively reduced in the presence of the core this compound structure. For instance, if the primary amine were acylated to form an amide, the resulting amide could be subsequently reduced back to a secondary amine without affecting the parent piperidine ring. This stability makes the compound a robust scaffold for synthetic modifications that involve reductive steps.

Nucleophilic Substitution Reactions with Halogenated Compounds

The primary amine group of this compound possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. ucalgary.ca It can readily participate in nucleophilic substitution reactions with halogenated compounds, particularly primary alkyl halides (e.g., R-Br, R-I), via an SN2 mechanism. fishersci.co.ukwikipedia.org

This reaction is a standard method for the alkylation of amines. fishersci.co.uk However, the reaction can be difficult to control, as the initial product, a secondary amine, is also nucleophilic and can react further with the alkyl halide. youtube.comlibretexts.org This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt, resulting in a mixture of products. ucalgary.cayoutube.com To favor the formation of the monosubstituted secondary amine, a large excess of the initial diamine reactant can be used.

Table 2: Products of Nucleophilic Substitution with Alkyl Halides
Alkyl Halide (R-X)Initial Product (Secondary Amine)Potential Further Products
Iodomethane (CH₃I)N-Methyl-3-(1-methylpiperidin-4-yl)propan-1-amineTertiary amine, Quaternary ammonium salt
1-Bromopropane (CH₃CH₂CH₂Br)3-(1-Methylpiperidin-4-yl)-N-propylpropan-1-amineTertiary amine, Quaternary ammonium salt
Benzyl Bromide (C₆H₅CH₂Br)N-Benzyl-3-(1-methylpiperidin-4-yl)propan-1-amineTertiary amine, Quaternary ammonium salt

Utilization as a Synthetic Intermediate and Building Block

The bifunctional nature of this compound, containing both a nucleophilic primary amine and a tertiary amine, makes it a valuable building block for constructing more complex molecules. rsc.org

Incorporation into Polyamine Analogues (e.g., Tetramines)

Polyamines are a class of organic compounds containing two or more primary amino groups. Synthetic polyamine analogues are of significant interest in medicinal chemistry. As a diamine, this compound can serve as a key component in the synthesis of longer polyamine chains, such as tetramines. mdpi.com

A common strategy involves the reaction of two equivalents of the diamine with one equivalent of a bifunctional alkylating agent, such as a dihaloalkane (e.g., 1,4-dibromobutane). This reaction, proceeding through nucleophilic substitution at both ends of the alkylating agent, links the two diamine units to create a larger, symmetrical tetramine (B166960). The resulting tetramine would feature two primary amine termini and two internal tertiary amine sites within the piperidine rings.

Derivatization into Quinazoline (B50416) Scaffolds and Related Heterocycles

The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.gov A variety of synthetic methods exist for constructing the quinazoline ring system, many of which utilize a primary amine as a key reactant. marquette.eduacs.orgorganic-chemistry.org

The primary amine of this compound can be used to introduce the entire methylpiperidin-propyl side chain onto a quinazoline core. For example, in a reaction with a 2-aminobenzophenone, the primary amine can condense with the ketone to form an imine, which then cyclizes and aromatizes to yield a 2,4-disubstituted quinazoline. nih.gov Alternatively, reaction with 2,4-dichloroquinazoline (B46505) would lead to substitution at the 4-position, furnishing an N-substituted quinazoline-4-amine derivative. digitellinc.com This approach allows for the systematic modification of the quinazoline scaffold to explore structure-activity relationships.

Table 3: Reactants for Quinazoline Synthesis
Quinazoline PrecursorExpected Product ClassGeneral Method
2-Aminobenzophenone2,4-Disubstituted QuinazolineCondensation and Cyclization
2-Aminobenzonitrile and an AldehydeSubstituted QuinazolineThree-component reaction
4-ChloroquinazolineN-Substituted Quinazolin-4-amineNucleophilic Aromatic Substitution

Formation of Amide and Carboxamide Derivatives

The terminal primary amine of this compound serves as a nucleophile, readily participating in reactions to form stable amide and carboxamide linkages. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. The formation of these derivatives typically involves the reaction of the amine with a carboxylic acid or its activated form. sphinxsai.com

Common synthetic strategies for amide bond formation include:

Reaction with Acyl Chlorides or Anhydrides: The Schotten-Baumann reaction, which involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base, is a widely used method. masterorganicchemistry.com The base neutralizes the acidic byproduct (e.g., HCl), driving the reaction to completion. fishersci.co.uk

Coupling with Carboxylic Acids: Direct condensation with a carboxylic acid is facilitated by coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. masterorganicchemistry.com Other modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, often used in solvents like dimethylformamide (DMF) with a non-nucleophilic base. fishersci.co.uk

Activation with Acetylenes: An alternative, atom-economical approach involves the in-situ activation of carboxylic acids with simple alkynes, catalyzed by transition metals like ruthenium. This process forms a vinyl ester intermediate that subsequently reacts with the amine to yield the amide. nih.gov

These methods allow for the covalent attachment of the 3-(1-methylpiperidin-4-yl)propyl moiety to a wide array of molecular scaffolds, a key step in developing new chemical entities. The formation of compounds such as 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one demonstrates the successful synthesis of amides from similar piperidine-based amines. chemscene.com

Role in Coordination Chemistry as a Ligand

While specific studies detailing this compound as a ligand in coordination complexes are not prominent in the surveyed literature, its structure suggests significant potential for such applications. The molecule possesses two potential coordination sites: the lone pair of electrons on the primary amine nitrogen and the lone pair on the tertiary amine nitrogen within the piperidine ring.

This dual-site availability allows the molecule to function as:

A Monodentate Ligand: It could coordinate to a metal center through either the primary or the tertiary nitrogen. The primary amine is generally more accessible and less sterically hindered.

A Bidentate Chelating Ligand: The molecule could potentially coordinate to a single metal ion through both nitrogen atoms. This would form a stable seven-membered chelate ring. Chelating ligands often form more stable complexes with metal ions compared to their monodentate counterparts, an effect known as the chelate effect.

The ability of amines and N-heterocycles to act as ligands is a cornerstone of coordination chemistry. The specific binding mode and stability of any potential complex would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions.

Synthesis of Complex Organic Molecules Incorporating the Amine Moiety

The this compound moiety serves as a valuable building block in the construction of larger, more complex organic molecules, particularly in the field of pharmaceutical synthesis. fiveable.me The N-methylpiperidine scaffold is a common feature in numerous biologically active compounds, and this amine provides a convenient handle for its incorporation. fiveable.meijnrd.orgjournalagent.com

The primary amine group allows the molecule to be integrated into larger structures via the amide bond formations discussed previously or through other fundamental reactions like reductive amination. In reductive amination, the amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to a more complex secondary amine.

By incorporating this specific amine, chemists can introduce the N-methylpiperidine group, which can confer desirable properties to the final molecule, such as increased basicity, specific conformational preferences, and the potential for beneficial interactions with biological targets. fiveable.me The versatility of the piperidine ring makes it a frequent choice for chemical intermediates in the synthesis of a wide range of specialty chemicals and pharmaceuticals. ijnrd.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Impact of Substitution Patterns on Derivative Potency

SAR studies on various classes of compounds containing a piperidine moiety demonstrate that the substitution pattern is critical for potency and selectivity. nih.govmdpi.com Although specific SAR data for derivatives of this compound are not detailed in the available literature, general principles can be drawn from related structures.

Piperidine Ring Substitution: The position of substituents on the piperidine ring can dramatically influence biological activity. For example, in one study on piperidine derivatives as insecticides, the toxicity varied depending on the position of an ethyl or methyl group on the ring, with substitution at the second carbon being more potent than at the third or fourth carbons. researchgate.net In a series of MAO-B inhibitors, a 4-methyl-substituted piperidine ring was associated with high inhibitory activity. nih.gov

Substituents on Attached Moieties: When the piperidine moiety is part of a larger molecule, substitutions on other parts of the scaffold also have a profound impact. In a series of 1,2,5-oxadiazole derivatives, the substitution pattern on a 4-phenyl ring attached to the core had a strong effect on antiplasmodial activity and selectivity. mdpi.com For example, introducing a 3-ethoxy-4-methoxyphenyl group led to a compound with a very high selectivity index. mdpi.com Similarly, in a series of benzamide (B126) inhibitors of the choline (B1196258) transporter, benzylic heteroaromatic amide moieties were found to be the most potent. nih.gov

Compound SeriesSubstitution ModificationImpact on ActivityReference
Piperidine-based InsecticidesPosition of ethyl group on piperidine ringToxicity order: 2-position > 3-position > 4-position researchgate.net
Piperine Derivatives (MAO-B Inhibitors)4-methyl substitution on piperidine ringProduced high MAO-B inhibition nih.gov
Benzamide CHT InhibitorsBenzylic heteroaromatic amide moietiesMost potent inhibitors in the series nih.gov
1,2,5-Oxadiazoles (Antiplasmodial)4-(3-ethoxy-4-methoxyphenyl) substitutionHigh in vitro activity and selectivity index of 1526 mdpi.com

Role of the Piperidine Ring and N-Methyl Substitution in Biological Activity

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous natural and synthetic bioactive compounds. journalagent.comnih.gov It often serves as a key pharmacophore, providing a three-dimensional structure that can fit into the binding pockets of biological receptors. ijnrd.org

The N-methyl group on the piperidine nitrogen plays a crucial role in modulating the molecule's properties:

Basicity: The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This makes the N-methylpiperidine moiety more basic than an unsubstituted piperidine. fiveable.me This increased basicity can enhance interactions with acidic residues in a receptor binding site, such as forming stronger hydrogen bonds or ionic interactions.

Receptor Interaction: The presence and position of the N-methyl group can be critical for specific biological activities. In studies of certain analgesic compounds, the N-methyl function on the piperidine nucleus was found to be important for efficacy. journalagent.com Displacing the methyl group from the nitrogen to another part of the molecule resulted in decreased analgesic activity. journalagent.com

Lipophilicity and Permeability: The addition of a methyl group can slightly increase the lipophilicity of the molecule, which may influence its ability to cross cell membranes and the blood-brain barrier.

Conformational Analysis of Derivatized Structures in Relation to Activity

The biological activity of flexible molecules like piperidine derivatives is intimately linked to their three-dimensional conformation. Conformational analysis is therefore a critical tool for understanding SAR. The piperidine ring most commonly adopts a low-energy chair conformation. nih.gov However, other conformations, such as the twist-boat, are also possible and may be adopted upon binding to a biological target. nih.govrsc.org

Key aspects of the conformational analysis of N-methylpiperidine derivatives include:

Ring Conformation: While the chair form is generally preferred, protein-ligand interactions can stabilize the less favorable twist-boat conformation. An analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) found that 23% of ligands adopted a twist-boat conformation, suggesting that binding energy can overcome the intrinsic conformational preference. nih.gov

N-Methyl Group Orientation: In the chair conformation of N-methylpiperidine, the methyl group can exist in either an axial or an equatorial position due to nitrogen inversion. The relative stability of these conformers can be influenced by electronic and steric factors, as well as the surrounding chemical environment. rsc.org

Molecular Interactions and Mechanisms of Action Preclinical Focus

Enzyme Interaction and Inhibition ProfilesSimilarly, there is no published research detailing the inhibitory activity of 3-(1-Methylpiperidin-4-yl)propan-1-amine on cholinesterases (AChE, BChE) or monoamine oxidases (MAO-A, MAO-B).

While research exists for structurally related compounds or more complex molecules containing a methylpiperidine moiety, the strict requirement to focus solely on this compound prevents the inclusion of such data. Providing information on related but distinct chemical entities would not adhere to the specified instructions.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity for the compound .

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound "this compound" that directly addresses the topics outlined in your request.

The requested sections concern detailed molecular interactions and mechanisms of action, including specific enzyme inhibition kinetics, modulation of cellular pathways, membrane permeability, and effects on protein function. Unfortunately, published research detailing these specific activities for "this compound" could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure for this particular compound. While research exists for other molecules containing piperidine (B6355638) moieties, extrapolating those findings to "this compound" would be speculative and would not meet the requirement for scientific accuracy focused solely on the specified compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Electronic Structure Elucidation

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the chemical stability of the molecule. A large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other molecules or biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and stabilizing interactions within a molecule, providing a detailed picture of its bonding and electronic structure.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior.

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. It is frequently used to predict how a small molecule drug candidate might bind to a protein target. The process involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring each position. Lower binding energy scores typically indicate a more stable and favorable interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site.

Currently, no specific data from these types of computational studies for 3-(1-Methylpiperidin-4-yl)propan-1-amine are available in the public research domain.

Prediction of Binding Sites and Modes of Action

Molecular modeling is a cornerstone for predicting how a ligand like this compound might bind to a biological target, such as a receptor or enzyme. The primary tools for this are molecular docking and molecular dynamics (MD) simulations.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, docking studies would analyze how its structural features interact with amino acid residues within a binding pocket. Key interactions would likely involve:

Ionic and Hydrogen Bonds: At physiological pH, both the primary amine of the propanamine group and the tertiary amine of the piperidine (B6355638) ring are expected to be protonated. These positively charged centers are crucial for forming strong ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov The primary amine can also act as a hydrogen bond donor.

Cation-π Interactions: The ionized nitrogen of the piperidine ring can establish favorable cation-π interactions with the aromatic rings of residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov

Hydrophobic Interactions: The piperidine ring and the three-carbon propyl chain constitute the hydrophobic portion of the molecule. These groups are predicted to occupy and interact with hydrophobic sub-pockets within the binding site, lined with nonpolar residues like leucine (B10760876) (Leu), valine (Val), and isoleucine (Ile). nih.gov

Following docking, molecular dynamics simulations can be employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the flexibility of the ligand and protein influences the binding and the role of surrounding water molecules. nih.gov These simulations help confirm the stability of key interactions identified in docking and provide a more accurate estimation of binding affinity. nih.gov

Rational Design of Derivatives Based on Computational Predictions

The insights gained from predicting the binding mode of this compound serve as a foundation for the rational, structure-based design of new derivatives with improved properties. nih.gov Once a plausible binding pose is identified, computational methods can be used to systematically explore modifications to the parent structure to enhance binding affinity, selectivity, or pharmacokinetic profiles.

This process involves in silico modification of the lead compound and evaluating the new structure's potential through redocking and simulation. For this compound, a rational design strategy could explore:

Modification of the Propylamine Chain: The length of the alkyl chain connecting the piperidine ring and the primary amine can be altered (e.g., shortened to ethyl or extended to butyl) to optimize the position of the amine for key polar interactions within the binding site.

Substitution on the Piperidine Ring: Adding small alkyl or polar substituents at unoccupied positions of the piperidine ring could probe for additional favorable interactions with the target protein, potentially increasing potency and selectivity. thieme-connect.com

Bioisosteric Replacement: The primary amine could be replaced with other hydrogen-bonding groups (e.g., hydroxyl, amide) to modulate the interaction profile.

This iterative cycle of computational design, followed by synthesis and experimental testing of the most promising candidates, accelerates the drug discovery process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is fundamental in drug design for predicting the activity of unsynthesized molecules.

Development of Predictive Models for Biological Activity

The development of a QSAR model for derivatives of this compound would follow a structured workflow. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., inhibitory concentrations, IC50) is compiled. researchgate.net For each compound in the series, a set of numerical values known as molecular descriptors, which characterize various aspects of the molecular structure, are calculated.

The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on new compounds. tandfonline.com Statistical techniques are employed to generate the QSAR equation, with common methods including:

Multiple Linear Regression (MLR): This method creates a linear equation relating the most influential descriptors to biological activity. researchgate.netresearchgate.net

Machine Learning Approaches: More complex, non-linear relationships can be modeled using techniques like Support Vector Machines (SVM), Random Forest, or Artificial Neural Networks (ANN). researchgate.netnih.gov

A robust QSAR model is rigorously validated to ensure its statistical significance and predictive capability. tandfonline.com Once validated, the model can be used to predict the biological activity of novel, designed derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. researchgate.net

Analysis of Descriptors Influencing Activity (e.g., TPSA, LogP)

QSAR models are powerful not only for prediction but also for providing insight into the molecular properties that drive biological activity. The analysis of the descriptors included in the final QSAR equation reveals which physicochemical properties are most critical for a compound's function. Two of the most important and commonly used descriptors in drug design are the Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP). frontiersin.org

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov It is a crucial predictor of a drug's absorption, distribution, and ability to permeate cell membranes. numberanalytics.com A higher TPSA generally corresponds to lower membrane permeability. For this compound, the nitrogen atoms of the primary amine and the piperidine ring are the main contributors to its TPSA.

LogP: This descriptor measures the lipophilicity (or hydrophobicity) of a compound. It plays a critical role in how a drug is absorbed, distributed, and how it interacts with hydrophobic pockets in target proteins. frontiersin.org

In drug design, a balance between polarity and lipophilicity is often required. For instance, an analysis of physicochemical properties against toxicity has shown that compounds with lower lipophilicity (ClogP < 3) and higher polarity (TPSA > 75 Ų) are less likely to exhibit significant toxicological effects. nih.gov A QSAR study might reveal that for a particular target, increasing LogP enhances binding affinity, but only up to a certain point, after which insolubility or off-target effects become problematic.

The table below provides calculated descriptor values for this compound and a closely related analogue to illustrate how minor structural changes affect these key properties.

Compound NameMolecular FormulaMolecular Weight (g/mol)Calculated LogPTPSA (Ų)
This compoundC₉H₂₀N₂156.271.129.3
3-(1-Methylpiperidin-4-yl)propan-1-ol (B1602255)C₉H₁₉NO157.251.223.5

By analyzing such descriptors, QSAR studies provide clear, actionable guidance for medicinal chemists to modify a lead compound like this compound to optimize its activity and drug-like properties.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structure of 3-(1-Methylpiperidin-4-yl)propan-1-amine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum is predicted to show several distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would confirm the number of protons in each environment. Protons on carbons adjacent to nitrogen atoms, such as those on the piperidine (B6355638) ring and the propyl chain, would be shifted downfield due to the deshielding effect of the nitrogen. docbrown.info The splitting patterns, governed by the n+1 rule, would reveal the number of adjacent, non-equivalent protons. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure. The chemical shifts of the carbons are influenced by their local electronic environment; carbons bonded to the electronegative nitrogen atoms will appear at a lower field (higher ppm value). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predictive and based on analogous structures.

Spectrum TypeAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H NMRN-CH₃ (piperidine)~2.2Singlet (s)
CH₂-NH₂ (propyl)~2.7Triplet (t)
N-CH₂ (piperidine, equatorial)~2.8Multiplet (m)
N-CH₂ (piperidine, axial)~1.9Multiplet (m)
CH₂-CH₂-NH₂ (propyl)~1.5Multiplet (m)
Piperidine-CH-CH₂ (propyl)~1.2Multiplet (m)
NH₂Broad singletSinglet (s, broad)
Other piperidine & propyl CH/CH₂~1.2 - 1.7Multiplet (m)
¹³C NMRN-CH₃~46N/A
N-CH₂ (piperidine)~55N/A
CH₂-NH₂~42N/A
CH (piperidine)~35N/A
CH₂ (piperidine)~32N/A
CH₂-CH₂-NH₂~31N/A
Piperidine-CH-CH₂~37N/A

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound Data is predictive and based on analogous structures.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H StretchPrimary Amine
3000 - 2800C-H StretchAlkyl (sp³ C-H)
1650 - 1580N-H Bend (Scissoring)Primary Amine
1470 - 1430C-H BendCH₂
1220 - 1020C-N StretchAliphatic Amine

Mass Spectrometry (MS, HRMS, ESI)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition. The molecular ion peak ([M]⁺) for this compound would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique often used for polar, non-volatile molecules, which would produce a prominent protonated molecule peak ([M+H]⁺).

The fragmentation pattern in the mass spectrum is a key feature for structural elucidation. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, where the bond beta to the nitrogen atom is broken. docbrown.info This results in the formation of stable, nitrogen-containing cations. The most abundant fragment ion, known as the base peak, is often the result of this process. docbrown.infodocbrown.info

Table 3: Predicted Mass Spectrometry Data for this compound Data is predictive and based on analogous structures.

AnalysisPredicted m/z ValueDescription
Molecular Ion (EI)170[C₁₀H₂₂N₂]⁺
Protonated Molecule (ESI)171[C₁₀H₂₂N₂ + H]⁺
Major Fragment98Loss of C₄H₁₀N from the side chain (alpha-cleavage)
Major Fragment30[CH₂=NH₂]⁺ (alpha-cleavage at the primary amine)

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity, which is critical in chemical synthesis and analysis.

High-Performance Liquid Chromatography (HPLC, Reverse-Phase HPLC) for Purity and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a basic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for amines, an acidic modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase. This protonates the amine, preventing interactions with residual silanol (B1196071) groups on the stationary phase. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). The purity of the compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. rochester.eduyoutube.com To follow a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. researchgate.net

Alongside the reaction mixture, spots of the starting material and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) are applied to the plate. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase (eluent), often a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol), sometimes with a small amount of base (like triethylamine) to reduce tailing of the amine spot.

The separation occurs as the mobile phase moves up the plate, with different components traveling at different rates based on their polarity and interaction with the stationary phase. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. Visualization can be achieved under a UV lamp if the compounds are UV-active, or by staining the plate with a reagent like ninhydrin (B49086) or potassium permanganate, which reacts with the amine to produce a colored spot.

Advanced Techniques for Biological Matrix Analysis

The analysis of this compound in biological matrices, such as plasma, serum, or tissue homogenates, necessitates highly sensitive and selective analytical methods. The inherent complexity of these matrices, replete with endogenous lipids, proteins, and other small molecules, can significantly interfere with the accurate quantification of a target analyte. Consequently, the development of sophisticated analytical strategies is paramount to achieving reliable and reproducible results.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules due to its superior sensitivity, selectivity, and speed. The selectivity of LC-MS/MS is achieved through the combination of chromatographic separation and mass filtering. In a typical workflow, the analyte is first separated from matrix components on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and specific precursor-to-product ion transitions are monitored using multiple reaction monitoring (MRM). This technique significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection of analytes at very low concentrations.

Quantification in Research Samples (e.g., Microsomal Stability Assays)

Microsomal stability assays are a critical in vitro tool used in early drug discovery to assess the metabolic stability of a compound. These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. The rate at which a compound is metabolized in this system provides an estimate of its intrinsic clearance, a key parameter in predicting its in vivo pharmacokinetic profile.

The quantification of this compound in microsomal stability assay samples is typically performed using a validated LC-MS/MS method. A general procedure involves incubating the test compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic process. Aliquots are taken at various time points and the reaction is quenched, often with a cold organic solvent like acetonitrile, which also serves to precipitate proteins. An internal standard, a molecule with similar physicochemical properties to the analyte, is added to correct for variations in sample processing and instrument response.

Following protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS. The decrease in the concentration of the parent compound over time is monitored to determine its metabolic half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative Microsomal Stability Assay Parameters for this compound

ParameterValue
Test Compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
Incubation Temperature37 °C
CofactorNADPH Regenerating System
Time Points0, 5, 15, 30, 60 min
Quenching SolutionAcetonitrile with Internal Standard
Analytical MethodLC-MS/MS

Note: This table represents typical experimental conditions and is for illustrative purposes. Actual values would be determined during method development and validation.

Method Development for Trace Analysis

The development of a robust and sensitive bioanalytical method for the trace analysis of this compound is a multi-faceted process that requires careful optimization of several key parameters. The ultimate goal is to achieve a method with high accuracy, precision, selectivity, and a low limit of quantification (LLOQ) that is fit for its intended purpose, such as supporting pharmacokinetic studies.

Sample Preparation: The initial and most critical step is the extraction of the analyte from the biological matrix. The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—depends on the physicochemical properties of the analyte, the nature of the matrix, and the desired level of cleanliness and concentration. For a basic compound like this compound, SPE with a cation exchange sorbent could provide a high degree of selectivity and recovery.

Chromatography: The chromatographic conditions must be optimized to achieve efficient separation of the analyte from endogenous interferences and any potential metabolites. Key parameters to consider include the choice of stationary phase (e.g., C18, mixed-mode), mobile phase composition (including organic modifier and pH), column temperature, and flow rate. Given the polar and basic nature of the target compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent might be suitable.

Mass Spectrometry: The mass spectrometric parameters are optimized to maximize the signal intensity of the analyte. This involves selecting the appropriate ionization mode, typically electrospray ionization (ESI) in the positive ion mode for an amine-containing compound. The precursor ion (usually [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The collision energy and other ion source parameters are fine-tuned to achieve the most stable and intense signal for the selected MRM transitions.

Method Validation: Once developed, the analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation ensures that the method is reliable and reproducible for its intended application. Key validation parameters include selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and processing conditions.

Table 2: Key Parameters for LC-MS/MS Method Development for this compound

ParameterOptimization Considerations
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction
LC Column C18, HILIC, Mixed-Mode
Mobile Phase Acetonitrile/Methanol, Water with Formic Acid/Ammonium (B1175870) Formate
Ionization Mode ESI Positive
MRM Transitions Optimization of precursor and product ions, collision energy
Internal Standard Stable isotope-labeled analog or a structurally similar compound

Note: This table outlines the critical parameters that require systematic optimization during the development of a trace analysis method.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of 3-(1-Methylpiperidin-4-yl)propan-1-amine, while achievable through established methods, presents opportunities for significant improvement in terms of efficiency and environmental impact. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate considerable waste. Future research should focus on the development of novel, more sustainable synthetic pathways.

One promising avenue is the application of catalytic hydrogenation of appropriately substituted pyridine (B92270) precursors. dicp.ac.cnasianpubs.orgresearchgate.netchemrxiv.orgchemrxiv.org This approach, which often utilizes catalysts such as platinum oxide (PtO2) or iridium complexes, can provide a more direct and atom-economical route to the piperidine (B6355638) core. asianpubs.orgchemrxiv.orgchemrxiv.org The development of heterogeneous catalysts could further enhance the sustainability of this process by allowing for easier catalyst recovery and reuse. nih.gov

Another key area for exploration is the refinement of reductive amination techniques. nih.govchim.itconsensus.appresearchgate.net While reductive amination is a powerful tool for C-N bond formation, there is a need for greener reducing agents and milder reaction conditions. nih.gov Exploring biocatalysis, using enzymes such as transaminases, could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Furthermore, flow chemistry presents a significant opportunity to improve the synthesis of this compound. nih.gov Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.gov The integration of green chemistry principles, such as the use of renewable solvents and energy-efficient processes, will be crucial in developing truly sustainable synthetic routes. nih.govresearchgate.netrsc.org

Interactive Data Table: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential ChallengesKey Research Focus
Catalytic Hydrogenation High atom economy, direct route to piperidine core dicp.ac.cnasianpubs.orgCatalyst cost and deactivation, need for high pressure in some cases researchgate.netchemrxiv.orgDevelopment of robust and recyclable heterogeneous catalysts. nih.gov
Reductive Amination Versatility in introducing the aminopropyl side chain nih.govchim.itUse of stoichiometric and often hazardous reducing agents.Exploration of catalytic transfer hydrogenation and biocatalytic approaches.
Flow Chemistry Improved safety, scalability, and process control nih.govInitial setup costs, potential for clogging with solid byproducts.Optimization of reactor design and integration of in-line purification.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.Enzyme engineering to improve performance for non-natural substrates.

In-depth Mechanistic Studies of Molecular Interactions

A significant research gap exists in the understanding of the molecular interactions of this compound with biological targets. The piperidine moiety is a common scaffold in a vast array of pharmacologically active compounds, and its interaction with various receptors and enzymes is well-documented. nih.govtandfonline.comnih.govijnrd.orgnih.gov However, the specific binding modes and mechanistic details for this particular compound are yet to be elucidated.

Future research should employ a combination of experimental and computational techniques to investigate these interactions. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information on the binding of this compound to potential protein targets. This data would be invaluable for understanding the key intermolecular forces, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that govern binding affinity and selectivity.

Molecular docking and molecular dynamics simulations can complement experimental studies by providing insights into the dynamic nature of these interactions. nih.govrsc.org These computational methods can be used to predict binding poses, estimate binding free energies, and identify key amino acid residues involved in the interaction. nih.govrsc.org Such studies are crucial for a rational, structure-based approach to drug design and optimization.

Furthermore, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be utilized to quantify the kinetics and thermodynamics of binding, providing a more complete picture of the molecular recognition process. Understanding the mechanism of action at a molecular level is a prerequisite for the rational design of more potent and selective analogs.

Expansion of Structure-Activity Relationship Investigations for Therapeutic Applications

The therapeutic potential of this compound remains largely unexplored. Structure-activity relationship (SAR) studies are essential to identify the key structural features responsible for any observed biological activity and to guide the design of new, improved analogs. nih.govacs.orgresearchgate.netresearchsolutions.comnih.gov

Systematic modifications of the this compound scaffold should be undertaken to probe the SAR. Key areas for modification include:

The 1-methyl group on the piperidine ring: Investigating the effect of varying the size and electronics of this substituent could reveal important insights into the steric and electronic requirements of the binding pocket.

The propyl chain: The length and rigidity of the linker between the piperidine ring and the primary amine could be altered to optimize the orientation of the key functional groups for target engagement.

The primary amine: Substitution on the primary amine could be explored to modulate basicity and introduce additional interaction points.

A library of analogs should be synthesized and screened against a panel of biologically relevant targets. The piperidine scaffold is known to interact with a wide range of receptors, including opioid, sigma, and muscarinic receptors, as well as various enzymes and ion channels. tandfonline.comnih.govnih.gov High-throughput screening campaigns could identify initial hits, which can then be followed up with more detailed pharmacological characterization. The data generated from these SAR studies will be instrumental in identifying promising lead compounds for further development. acs.orgnih.gov

Integration of Advanced Computational and Experimental Approaches

A synergistic approach that integrates advanced computational and experimental methods will be paramount to accelerating research on this compound. In silico techniques can play a crucial role in prioritizing synthetic efforts and interpreting experimental results.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of analogs with their biological activity. nih.govbenthamscience.comresearchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the identification of promising candidates for synthesis. nih.govbenthamscience.comresearchgate.net

Computational prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another area where in silico tools can have a significant impact. researchgate.netnih.govsemanticscholar.orguniroma1.it By predicting the pharmacokinetic and toxicological profiles of virtual compounds, researchers can identify potential liabilities early in the drug discovery process, saving time and resources. researchgate.netnih.govsemanticscholar.orguniroma1.it

The data generated from computational studies should be used to guide experimental investigations, and in turn, the experimental data should be used to refine and validate the computational models. This iterative cycle of prediction and validation will be essential for the efficient and effective exploration of the chemical space around this compound and the ultimate realization of its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1-Methylpiperidin-4-yl)propan-1-amine?

  • Methodological Answer : The compound can be synthesized via multi-step alkylation or coupling reactions. A typical approach involves:

Piperidine Functionalization : Introduce the methyl group at the piperidine nitrogen via reductive amination or alkylation (e.g., using methyl iodide under basic conditions).

Propanamine Chain Extension : Attach the propan-1-amine moiety through nucleophilic substitution or coupling reagents (e.g., EDC/HOBt). For example, describes coupling 3-(pyridin-2-yl)propan-1-amine with carboxylic acids using carbodiimide chemistry, yielding products with 20–38% purity after HPLC purification .

Purification : Use column chromatography or preparative HPLC to isolate the product. Purity can exceed 95% with optimized gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and stereochemistry. For example, in , characteristic shifts for piperidine protons (δ 2.67–3.73 ppm) and amine groups (broad singlet at δ 1.57–1.79 ppm) were observed .
  • Mass Spectrometry (MS) : ESI-MS provides molecular weight confirmation. A parent ion at m/z 198 [M+H]+ is typical for similar piperidine-propanamine derivatives .
  • HPLC : Purity assessment (>95%) is essential, as shown in for related compounds .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as similar amines cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for amine disposal. emphasizes avoiding environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Coupling Reaction Optimization : Use coupling agents like HATU or DMTMM instead of EDC/HOBt to enhance efficiency. achieved 38% yield for a structurally similar compound by adjusting stoichiometry and reaction time .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Catalysis : Palladium or nickel catalysts may accelerate alkylation steps.
  • Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at optimal conversion.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • Wavefunction Analysis : Use Multiwfn ( ) to calculate electrostatic potential (ESP) maps and electron localization function (ELF). This reveals nucleophilic/electrophilic regions critical for drug-receptor interactions .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess bioavailability.

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Crystallographic Validation : Use SHELX ( ) to solve single-crystal X-ray structures. This eliminates ambiguity in regiochemistry, as seen in for a related piperidine-maleate compound .
  • 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping proton environments. For example, used 1H-13C HMBC to confirm amine connectivity .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify NMR spectra.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.